N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a morpholine ring, and a methylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of 2-(naphthalen-1-yl)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride This acyl chloride is reacted with N-(2-aminoethyl)morpholine to form the desired amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts alkylation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenyl)-2-(piperidin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide
- N-[2-(4-methylphenyl)-2-(pyrrolidin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide
Uniqueness
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-9-11-21(12-10-19)24(27-13-15-29-16-14-27)18-26-25(28)17-22-7-4-6-20-5-2-3-8-23(20)22/h2-12,24H,13-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCVQRKZHJYLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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